2,2'-Sulfanediylbis(4-ethylpyridine)

Description

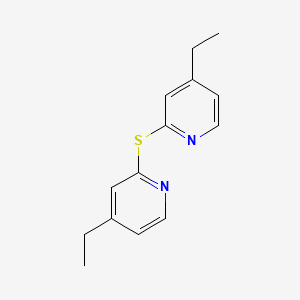

2,2'-Sulfanediylbis(4-ethylpyridine) is a sulfur-bridged bis-heterocyclic compound comprising two 4-ethylpyridine moieties connected via a sulfanediyl (–S–) group. Its molecular formula is C₁₄H₁₆N₂S, with a molecular weight of 244.36 g/mol. The ethyl substituents at the 4-position of the pyridine rings enhance lipophilicity, while the sulfur bridge contributes to its reactivity in coordination chemistry and catalytic applications. This compound is primarily utilized in organic synthesis, particularly as a ligand or building block for metal-organic frameworks (MOFs) and pharmaceutical intermediates .

Properties

CAS No. |

923279-85-0 |

|---|---|

Molecular Formula |

C14H16N2S |

Molecular Weight |

244.36 g/mol |

IUPAC Name |

4-ethyl-2-(4-ethylpyridin-2-yl)sulfanylpyridine |

InChI |

InChI=1S/C14H16N2S/c1-3-11-5-7-15-13(9-11)17-14-10-12(4-2)6-8-16-14/h5-10H,3-4H2,1-2H3 |

InChI Key |

PSSGEJCDVSDCIT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC=C1)SC2=NC=CC(=C2)CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,2’-Sulfanediylbis(4-ethylpyridine) typically involves the reaction of 4-ethylpyridine with sulfur-containing reagents. One common method is the use of a coupling reaction where 4-ethylpyridine is reacted with sulfur dichloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and typically requires heating to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2,2’-Sulfanediylbis(4-ethylpyridine) undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.

Substitution: The pyridine rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced. Reagents like bromine or alkyl halides are commonly used in these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.

Scientific Research Applications

2,2’-Sulfanediylbis(4-ethylpyridine) has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

Biology: The compound is investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress, as the compound can act as an antioxidant.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2’-Sulfanediylbis(4-ethylpyridine) involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form bonds with metal ions, which is crucial in its role as a ligand in coordination chemistry. Additionally, the pyridine rings can interact with biological molecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Di-[2-(4-pyridyl)ethyl]sulfide (CAS 96985-43-2)

- Structure : Features two 4-pyridyl groups connected via ethyl-thioether (–S–CH₂CH₂–) linkages.

- Molecular Formula : C₁₄H₁₆N₂S (identical to 2,2'-Sulfanediylbis(4-ethylpyridine) but with distinct connectivity).

- Physical Properties: Exists as an oil with a boiling point of 160°C and solubility in polar solvents (e.g., methanol, DMSO) .

- Applications : Used in organic synthesis and as a ligand for transition-metal catalysts.

Bithionol (2,2'-Sulfanediylbis(4,6-dichlorophenol))

- Structure: Contains two phenol rings substituted with chlorine at the 4- and 6-positions, linked by a sulfanediyl group.

- Molecular Formula : C₁₂H₆Cl₄O₂S.

- Physical Properties: Solid at room temperature, with lower solubility in aqueous media compared to pyridine derivatives due to phenolic hydroxyl groups.

- Applications: Known as a urease inhibitor and antiparasitic agent .

Dipyridyl Disulfide (DPS, 2,2'-Dipyridyl Disulfide)

Comparative Analysis of Key Properties

| Property | 2,2'-Sulfanediylbis(4-ethylpyridine) | Di-[2-(4-pyridyl)ethyl]sulfide | Bithionol | Dipyridyl Disulfide (DPS) |

|---|---|---|---|---|

| Molecular Weight | 244.36 g/mol | 244.36 g/mol | 354.06 g/mol | 220.32 g/mol |

| Physical State | Likely solid/liquid* | Oil | Solid | Solid |

| Boiling Point | Not reported | 160°C | Decomposes on heating | ~250°C (decomposes) |

| Solubility | Polar organic solvents | DMSO, methanol, dichloromethane | Limited aqueous solubility | Ethanol, DMF |

| Key Applications | Organic synthesis, ligands | Organic synthesis | Urease inhibition | Protein modification |

*Inferred from structural similarity to Di-[2-(4-pyridyl)ethyl]sulfide.

Reactivity and Functional Differences

- Electronic Effects: The pyridine rings in 2,2'-Sulfanediylbis(4-ethylpyridine) act as Lewis bases, enabling coordination to metal centers. In contrast, bithionol’s phenolic –OH groups participate in hydrogen bonding, enhancing its binding to enzymes like urease .

- Sulfur Bridge Reactivity : The sulfanediyl group (–S–) in the target compound is less redox-active than the disulfide (–S–S–) in DPS, making it more stable under physiological conditions .

- Biological Activity: Bithionol exhibits potent urease inhibition (IC₅₀ in micromolar range), while pyridine-based sulfides like 2,2'-Sulfanediylbis(4-ethylpyridine) are less studied for biological activity but show promise in metal-ion chelation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.